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Introduction
PHA-793887 is a potent, ATP-competitive, and novel pan-cyclin-dependent kinase (CDK)

inhibitor.[1][2] It demonstrates significant activity against multiple CDKs, playing a crucial role in

the regulation of cell cycle progression and transcription.[3] These characteristics make PHA-

793887 a valuable tool for in vitro cancer research and drug development, primarily through its

ability to induce cell-cycle arrest and apoptosis in various tumor cell lines.[1][4] This document

provides detailed application notes and protocols for the in vitro use of PHA-793887.

Mechanism of Action
PHA-793887 primarily exerts its effects by inhibiting the kinase activity of several members of

the CDK family. It shows high potency against CDK2, CDK5, and CDK7.[1][5] The inhibition of

these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest,

primarily at the G1/S and G2/M phases, and subsequently inducing apoptosis.[1] At the

molecular level, PHA-793887 has been shown to inhibit the phosphorylation of key CDK

substrates such as the Retinoblastoma protein (Rb) and nucleophosmin.[2][4]
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Target CDK IC50 (nM)

CDK2/Cyclin A 8[1]

CDK2/Cyclin E 8[1]

CDK5/p25 5[1]

CDK7/Cyclin H 10[1]

CDK1/Cyclin B 60[1]

CDK4 62[1][2]

CDK9 138[1][2]

Table 2: In Vitro Anti-proliferative Activity of PHA-793887
in Various Cancer Cell Lines
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Cell Line Cancer Type Assay Type
Incubation
Time

IC50

A2780 Ovarian
Fluorescence

Assay
72 h 0.09 µM[1]

HCT-116 Colon SRB Assay 72 h 0.163 µM[1]

COLO-205 Colon SRB Assay 72 h 0.188 µM[1]

K562 Leukemia
Cytotoxicity

Assay
- 0.3 - 7 µM[1]

KU812 Leukemia
Cytotoxicity

Assay
- 0.3 - 7 µM[1]

KCL22 Leukemia
Cytotoxicity

Assay
- 0.3 - 7 µM[1]

TOM1 Leukemia
Cytotoxicity

Assay
- 0.3 - 7 µM[1]

Leukemic Cell

Lines
Leukemia Colony Assay - <0.1 µM[4]

MCF-7 Breast - - 88 nM–3.4 μM[1]

PC3 Prostate - - 88 nM–3.4 μM[1]

DU-145 Prostate - - 88 nM–3.4 μM[1]

A375 Melanoma - - 88 nM–3.4 μM[1]

BX-PC3 Pancreatic - - 88 nM–3.4 μM[1]

Experimental Protocols
CDK Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of PHA-793887 against

specific CDK enzymes.

Materials:
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PHA-793887

Specific CDK enzyme (e.g., CDK2/Cyclin A)

Substrate (specific to the kinase)

ATP/³³P-γ-ATP mix

Kinase buffer

96-well U-bottom plates

Stopping solution (e.g., 150 mM EDTA)

Detection method reagents (SPA beads, Dowex resin, or Multiscreen phosphocellulose

filters)

Scintillation counter (e.g., TopCount)

Procedure:

Prepare serial dilutions of PHA-793887 (e.g., 1.5 nM to 10 µM) in kinase buffer.[1]

In a 96-well plate, add the specific CDK enzyme (0.7–100 nM), the substrate, and the PHA-

793887 dilution.[1]

Initiate the kinase reaction by adding the ATP/³³P-γ-ATP mix. The final reaction volume

should be 30 µL.[1]

Incubate the plate at room temperature for 30-90 minutes.[1]

Stop the reaction by adding a stopping solution.

Quantify the phosphorylated substrate using one of the following methods:

Scintillation Proximity Assay (SPA): Add streptavidin-coated SPA beads to the reaction

mixture. After incubation to allow substrate capture, transfer to an Optiplate containing

CsCl and count using a TopCount instrument.[1]
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Dowex Resin Assay: Add Dowex resin to capture unreacted ³³P-γ-ATP. After settling,

transfer the supernatant to an Optiplate with Microscint 40 and count.[1]

Multiscreen Assay: Transfer the reaction to a MultiScreen plate to allow the substrate to

bind to the phosphocellulose filter. Wash the plate, dry it, and count the radioactivity.[1]

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration

of PHA-793887.

Cell Proliferation Assay (WST-8/CCK-8)
This protocol outlines the steps to measure the anti-proliferative effect of PHA-793887 on

cancer cell lines.

Materials:

Cancer cell line of interest (e.g., A2780, HCT-116)

Complete cell culture medium

PHA-793887

DMSO (for stock solution)

96-well cell culture plates

WST-8/CCK-8 reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100

µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

Compound Preparation and Treatment: Prepare a stock solution of PHA-793887 in DMSO.

[1] Perform serial dilutions in the complete culture medium to achieve the desired final

concentrations.[6]
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Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of PHA-793887. Include a vehicle control (DMSO).[6]

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1][6]

Cell Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well and incubate

for 1-4 hours at 37°C.[6]

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6][7]

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to generate a dose-response curve and determine the IC50

value.[6]

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of PHA-793887 on the cell cycle distribution.

Materials:

Cancer cell line

PHA-793887

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells and treat with PHA-793887 (e.g., 1 µM and 3 µM) for a specified time (e.g., 24-48

hours).[1]

Harvest and Fixation: Harvest the cells, wash with ice-cold PBS, and fix them by adding cold

70% ethanol dropwise while vortexing.[8] Incubate on ice for at least 2 hours.[8]
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Staining: Wash the fixed cells with PBS to remove the ethanol.[8] Resuspend the cell pellet

in PI staining solution.[8]

Incubate the cells in the dark at room temperature for 20-30 minutes or overnight at 4°C.[8]

[9]

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm

and measure the fluorescence emission.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in

the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Phosphorylated Proteins
This protocol is for detecting the inhibition of phosphorylation of CDK substrates like Rb.

Materials:

Cancer cell line

PHA-793887

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10][11]

Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-GAPDH)

HRP-conjugated secondary antibody

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Wash buffer (TBST)

Chemiluminescent substrate
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Procedure:

Cell Lysis: Treat cells with PHA-793887 (e.g., 1 µM, 3 µM, 6 µM) for a specific duration.[2]

Lyse the cells using ice-cold lysis buffer.[10]

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer them to a membrane.[10][12]

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature.[10] Incubate the membrane with the primary antibody overnight at 4°C.

[10][13]

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then

incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

Detection: Wash the membrane again and detect the protein bands using a

chemiluminescent substrate and an imaging system.[10]

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated

proteins compared to total protein and loading controls.
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Caption: PHA-793887 signaling pathway.
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Caption: Cell proliferation assay workflow.
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Caption: Western blot analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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